molecular formula C23H16N2O6S2 B2404432 (Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 900134-55-6

(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No. B2404432
M. Wt: 480.51
InChI Key: NZIYOTQDTWFMTF-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazolidine ring, a nitro group, and a carboxylic acid group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, based on its structure, it’s likely that its synthesis would involve several steps, including the formation of the furan and thiazolidine rings, the introduction of the nitro group, and the formation of the carboxylic acid group.



Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The furan ring and the thiazolidine ring are both five-membered rings, which can contribute to the stability of the molecule. The nitro group is a strong electron-withdrawing group, which can affect the reactivity of the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the nitro group, the carboxylic acid group, and the furan ring suggest that it could participate in a variety of reactions, including nucleophilic substitution reactions, condensation reactions, and possibly even cycloaddition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the carboxylic acid group suggests that it would be acidic, and the nitro group could make it somewhat polar.


Scientific Research Applications

Anticancer and Antiangiogenic Properties

Several studies have synthesized derivatives of thiazolidinone compounds, including those with furan moieties, to explore their anticancer effects. These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in different human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety enhances their anticancer properties. Specific derivatives have demonstrated potent anticancer activity, suggesting their potential as candidates for anticancer therapy. Moreover, these derivatives have shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, highlighting their ability to suppress tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2009) (Chandrappa et al., 2010).

Antimicrobial Activities

Compounds derived from the mentioned chemical structure have also been evaluated for their antimicrobial activities. New carboxylic acids and organotin(IV) carboxylates derived from Schiff bases have been synthesized and screened against a variety of fungi and bacteria. Some complexes exhibited higher biocide activity compared to control drugs, indicating their potential as antimicrobial agents. The lipophilic nature of these compounds, especially those containing butyl groups, enhances their ability to cross microbe cell membranes, suggesting a mechanism of action for their antimicrobial properties (Dias et al., 2015).

Analgesic Agents

Research into thiazolidinone derivatives has also extended to the development of analgesic agents. Specific compounds have been synthesized and evaluated for their analgesic activity in animal models. One compound, in particular, combined potent analgesic activity with low gastric irritancy, indicating its potential as a safer analgesic option (Boyle et al., 1986).

Photophysical Properties

The synthesis of novel d-π-A type chromophores related to the mentioned chemical structure has been explored, focusing on their photophysical properties and the effect of structural manipulations. These studies contribute to understanding intramolecular charge transfer characteristics, which are essential for applications in materials science and photodynamic therapy (Jachak et al., 2021).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in preliminary studies, further research could be conducted to optimize its synthesis, study its reactivity, or investigate its potential applications.


properties

IUPAC Name

2-[(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6S2/c26-21-20(13-17-9-10-19(31-17)15-7-4-8-16(12-15)25(29)30)33-23(32)24(21)18(22(27)28)11-14-5-2-1-3-6-14/h1-10,12-13,18H,11H2,(H,27,28)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIYOTQDTWFMTF-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

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